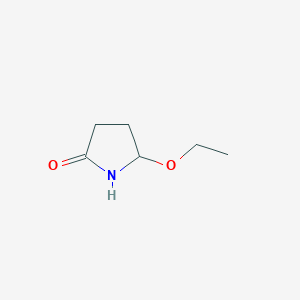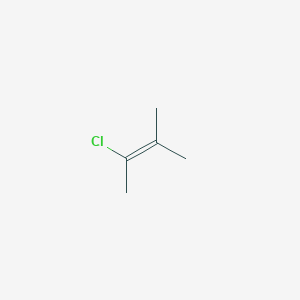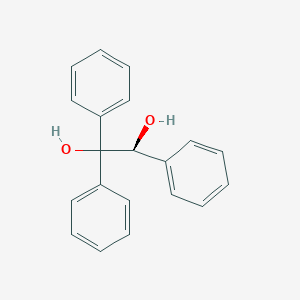
(S)-(-)-1,1,2-Triphenylethane-1,2-diol
Overview
Description
(-)-(-)-1,1,2-Triphenylethane-1,2-diol (TPED) is a synthetic compound with a variety of useful properties. It is a colorless solid that is soluble in organic solvents, making it an ideal starting material for a variety of chemical reactions. TPED has also been used in a variety of scientific research applications, and has been studied for its biochemical and physiological effects.
Scientific Research Applications
1. Chiral Host for Efficient Resolution of Compounds
(S)-(-)-1,1,2-Triphenylethane-1,2-diol has been utilized as a chiral host compound in the enantioselective formation of crystalline host-guest complexes, facilitating efficient preparative resolution of compounds like (±)-pantolactone. This application is significant in obtaining optically active pantolactones with high enantiomeric excesses (Vinogradov et al., 2000).
2. Research on Polyphenyl-Alkanes and Derivatives
The compound is part of a broader study on polyphenyl-alkanes, their derivatives, and oxidation products. This research includes examining compounds like triphenyl-ethanes and their derivatives, which are of interest in various chemical processes and reactions (Harper, 1964).
3. Application in Mo2 Derivative Synthesis
This compound has been used in the synthesis of molybdenum derivatives. These derivatives exhibit unique structural features and have potential applications in crystal engineering and material science (Chisholm et al., 2000).
4. Studying Intramolecular Charge Resonance
The compound plays a role in the study of intramolecular charge resonance in radical anions of polyphenylalkanes. This research is important for understanding charge delocalization and the behavior of radical ions in organic chemistry (Tojo et al., 2012).
5. Involvement in Grignard Reagent Formation
The compound is involved in the study of Grignard reagent formation, particularly in reactions involving chloro-triphenylethane. This research contributes to a deeper understanding of Grignard reaction mechanisms and radical formation in organic synthesis (Bickelhaupt et al., 2008).
6. Photolysis of Benzhydryl Esters
In the field of photochemistry, this compound has been studied in the context of the photolysis of benzhydryl esters. This research provides insights into the mechanisms of photoreactions and solvent effects in organic compounds (Fujita et al., 1972).
7. Mesolysis in Radical Anions
The compound is key in studying mesolysis of radical anions in polyphenylethanes. This research aids in understanding the dissociation processes and charge delocalization in organic molecules (Tojo et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S)-1,1,2-triphenylethane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O2/c21-19(16-10-4-1-5-11-16)20(22,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19,21-22H/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWVWUZJOQHWMFB-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)(C3=CC=CC=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C(C2=CC=CC=C2)(C3=CC=CC=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501294087 | |
| Record name | (2S)-1,1,2-Triphenyl-1,2-ethanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501294087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
108998-83-0 | |
| Record name | (2S)-1,1,2-Triphenyl-1,2-ethanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108998-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-1,1,2-Triphenyl-1,2-ethanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501294087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-1,1,2-triphenylethane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.153.347 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



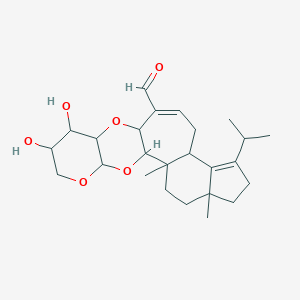
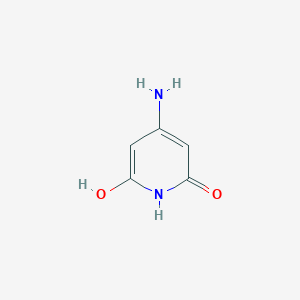
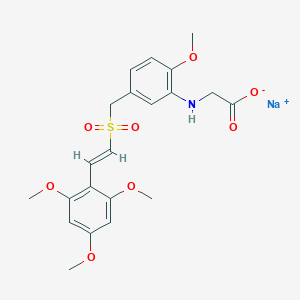
![[(2S,3S,4S,5R)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate](/img/structure/B104503.png)
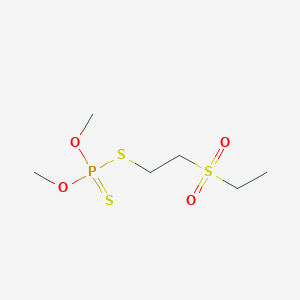
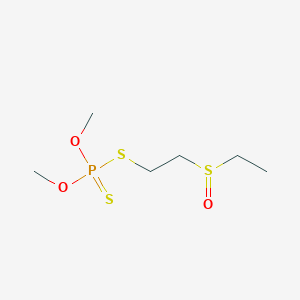

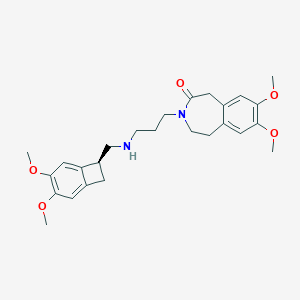

![2-[(1-Methylpropyl)amino]ethanol](/img/structure/B104520.png)

